1-(Piperidin-3-yl)hydrazine dihydrochloride

Description

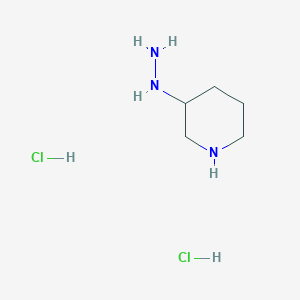

1-(Piperidin-3-yl)hydrazine dihydrochloride (CAS: 1189770-90-8) is a hydrazine derivative featuring a piperidine ring substituted at the 3-position with a hydrazine group, stabilized as a dihydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

piperidin-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBYMRGVPLXCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Piperidin-3-yl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is recognized for its structural similarity to other biologically active hydrazines, which have been explored for various therapeutic applications, including anticancer and antimicrobial effects.

Chemical Structure and Properties

This compound has the molecular formula CHClN. The compound consists of a piperidine ring substituted with a hydrazine moiety, which is crucial for its biological activity. The dihydrochloride form enhances its solubility in water, facilitating its use in biological assays.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Anticancer Activity : Various studies have indicated that hydrazine derivatives exhibit significant anticancer properties. For instance, certain derivatives have shown cytotoxic effects against human hepatoma (Huh7) and breast cancer (T47D) cell lines. In particular, compounds related to piperidine hydrazines were noted for their ability to inhibit mitochondrial respiration in cancer cells, suggesting a mechanism of action that disrupts energy metabolism in malignant cells .

- Antimicrobial Properties : Preliminary studies using predictive software have suggested that related oxocine derivatives possess antimicrobial activity against various pathogens. While specific data on this compound is limited, the structural characteristics imply potential efficacy against microbial infections .

- Neuroprotective Effects : Research has indicated that some hydrazine derivatives can influence nitric oxide synthase (NOS) activity, which plays a critical role in neuroprotection and neurodegenerative diseases. The modulation of NOS could provide therapeutic avenues for treating conditions like Alzheimer's disease and Parkinson's disease .

Anticancer Studies

A study conducted on various hydrazine derivatives demonstrated that compounds containing piperidine structures exhibited notable cytotoxicity against Huh7 cells. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| P1 | 10.5 | Huh7 |

| P2 | 8.2 | T47D |

| P7 | 6.5 | Huh7 |

The results indicated that compounds P1, P2, and P7 were more potent than the standard drug 5-FU, highlighting the potential of piperidine-based hydrazines in cancer therapy .

Mechanistic Insights

The mechanism of action of these compounds was linked to their ability to inhibit mitochondrial respiration at varying concentrations (144 µM to 424 µM), suggesting a dose-dependent effect on cellular metabolism . Additionally, molecular docking studies revealed significant binding interactions with key enzymes involved in cancer progression.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(Piperidin-3-yl)hydrazine dihydrochloride typically involves the reaction of piperidine derivatives with hydrazine hydrate. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit mitochondrial respiration in liver cells and demonstrate cytotoxicity against human hepatoma (Huh7) and breast cancer (T47D) cells . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds potential candidates for anticancer therapies.

Neuropharmacological Effects

Compounds containing piperidine structures have been investigated for their neuropharmacological properties. Research has highlighted their role as ligands for dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease . The design of derivatives with enhanced selectivity for specific dopamine receptor subtypes may improve therapeutic outcomes while minimizing side effects.

Cancer Treatment

The potential of this compound in cancer therapy is promising. A study reported that similar piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin . This suggests that further development could lead to new anticancer agents based on this compound.

Combination Therapies

The compound may also be useful in combination therapies with other anticancer agents. For example, it could be combined with traditional chemotherapy agents to enhance efficacy against resistant cancer types .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) Hydrazine Dihydrochloride Derivatives

- Diphenyl-dibenzylhydrazine Dihydrochloride (CAS: Not specified): Contains bulky aromatic substituents (diphenyl and dibenzyl groups). The large substituents reduce stability due to steric strain and weak N-N bonding, as noted in early studies .

- {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine Dihydrochloride (CAS: EN300-658458): Features an isopropylphenyl group, which may enhance lipophilicity compared to the piperidine-based analog .

(b) Piperidine/Piperazine-Based Analogues

- GBR 12783 Dihydrochloride (CAS: 67469-75-4): A piperazine derivative with diphenylmethoxy and propenyl substituents.

Physicochemical Properties

*Inferred from solubility trends of dihydrochloride salts (e.g., GBR 12783 in DMSO ).

Preparation Methods

General Synthetic Approach

The synthesis of 1-(piperidin-3-yl)hydrazine dihydrochloride typically involves the nucleophilic substitution or derivatization of piperidine derivatives with hydrazine or hydrazine equivalents. The key challenge is to introduce the hydrazine functionality selectively at the 3-position of the piperidine ring, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

Detailed Preparation Methods

Reaction of 3-Substituted Piperidine Derivatives with Hydrazine

- Starting Material: 3-halopiperidine or 3-activated piperidine derivatives (e.g., 3-chloropiperidine or 3-piperidone derivatives).

- Reagent: Hydrazine hydrate or hydrazine equivalents.

- Conditions: Typically performed in polar solvents such as ethanol, methanol, or polar aprotic solvents under reflux or controlled temperature (often 25–80°C).

- Mechanism: Nucleophilic substitution of the halogen or leaving group at the 3-position by hydrazine, forming the hydrazine-substituted piperidine.

Salt Formation (Dihydrochloride)

- After isolation of the free base 1-(piperidin-3-yl)hydrazine, treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) yields the dihydrochloride salt.

- This step improves the compound's stability, crystallinity, and handling properties.

Example Synthetic Procedure (Based on Patent Literature)

A representative process adapted from patent WO2016170545A1 and other synthetic protocols includes:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-hydroxy piperidine hydrochloride | Reaction of piperidine derivatives with hydroxylation agents | Starting material for hydrazine substitution |

| 2 | Reaction with hydrazine hydrate | Addition of hydrazine hydrate to 3-substituted piperidine in dichloromethane at 0–5°C | Controlled temperature prevents side reactions |

| 3 | Addition of base (e.g., diisopropylethylamine) | Slow addition at 0–5°C to neutralize HCl formed and drive reaction | Ensures complete conversion |

| 4 | Oxidation and work-up | Use of aqueous potassium permanganate at 0–30°C for oxidation of impurities | Stirred for 8 hours, then quenched with sodium sulfite |

| 5 | Basification and isolation | Basification with sodium hydroxide, heating to 45–50°C, filtration of solid | Solid washed and stirred with water for purification |

| 6 | Salt formation | Treatment with hydrochloric acid to form dihydrochloride salt | Final product isolated as crystalline dihydrochloride |

Solvent and Reagent Selection

- Solvents: Dichloromethane, methanol, ethanol, acetone, and mixtures thereof are commonly used for reaction and purification steps.

- Bases: Diisopropylethylamine is preferred for neutralization due to its non-nucleophilic character.

- Oxidants: Potassium permanganate is used for oxidation of impurities.

- Acid for Salt Formation: Hydrochloric acid in controlled amounts ensures formation of dihydrochloride salt.

Purification Techniques

- Crystallization: The dihydrochloride salt is purified by recrystallization from suitable solvents such as methanol/dichloromethane mixtures.

- Filtration and Washing: Filtration at elevated temperatures (45–50°C) followed by washing with water removes residual impurities.

- Drying: Final drying under vacuum or controlled temperature yields pure crystalline this compound.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| Starting material | 3-halopiperidine or 3-hydroxy piperidine | Provides site for hydrazine substitution |

| Hydrazine reagent | Hydrazine hydrate or equivalents | Introduces hydrazine group |

| Solvent | Dichloromethane, methanol, ethanol | Medium for reaction and purification |

| Temperature | 0–5°C (addition), 25–30°C (reaction), 45–50°C (filtration) | Controls reaction rate and purity |

| Base | Diisopropylethylamine | Neutralizes acid, facilitates reaction |

| Oxidant | Potassium permanganate | Removes impurities |

| Acid for salt formation | Hydrochloric acid | Forms stable dihydrochloride salt |

| Purification | Recrystallization, filtration, washing | Ensures high purity and crystallinity |

Research Findings and Considerations

- Controlled temperature during hydrazine addition is critical to prevent overreaction or decomposition.

- Use of non-nucleophilic bases like diisopropylethylamine improves yield and purity.

- Oxidation step with potassium permanganate effectively removes side products without degrading the target compound.

- Salt formation enhances the compound’s stability, facilitating storage and handling.

Q & A

Q. What are the recommended methods for synthesizing 1-(Piperidin-3-yl)hydrazine dihydrochloride?

Synthesis typically involves coupling piperidine derivatives with hydrazine under acidic conditions. Key steps include:

- Nucleophilic substitution : Reacting 3-piperidinol with hydrazine in the presence of HCl to form the hydrazine derivative.

- Purification : Use recrystallization or column chromatography to isolate the dihydrochloride salt.

- Validation : Confirm purity via HPLC (≥95%) and structural integrity using NMR (e.g., H and C) and mass spectrometry .

Note : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. How should researchers handle and store this compound safely?

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizing agents or moisture .

- Emergency protocols : For skin/eye exposure, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Q. What analytical techniques are critical for characterizing this compound?

- Structural analysis : NMR (H, C) for piperidine ring protons (δ 2.5–3.5 ppm) and hydrazine protons (δ 4.0–5.0 ppm). Compare with NIST spectral databases for validation .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; retention time ~8–10 minutes under isocratic conditions .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 192.1) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction energetics (e.g., Gibbs free energy barriers).

- Feedback loops : Integrate experimental data (e.g., reaction yields) with computational models to refine parameters like temperature or solvent polarity .

Example : ICReDD’s approach combines reaction path searches with machine learning to prioritize high-yield conditions .

Q. How should researchers resolve contradictions between experimental and theoretical data?

- Case study : If observed NMR shifts conflict with computational predictions:

- Collaborative frameworks : Engage interdisciplinary teams (computational chemists, spectroscopists) to reconcile discrepancies .

Q. What strategies improve stability during long-term storage or biological assays?

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Formulation : Lyophilize the compound with stabilizers (e.g., trehalose) for aqueous solutions .

- Degradation analysis : Use LC-MS to identify byproducts (e.g., oxidized hydrazine derivatives) and adjust storage conditions accordingly .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

- DoE (Design of Experiments) : Screen variables (pH, temperature, stoichiometry) using fractional factorial designs.

- Continuous flow systems : Enhance mixing and heat transfer for exothermic reactions, reducing side products .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What methodologies address gaps in toxicity or environmental impact data?

- In vitro assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish IC values .

- Environmental fate studies : Use OECD guidelines (e.g., Test No. 301) to assess biodegradability in soil/water systems .

Note : No existing ecotoxicological data for this compound—researchers must generate foundational datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.